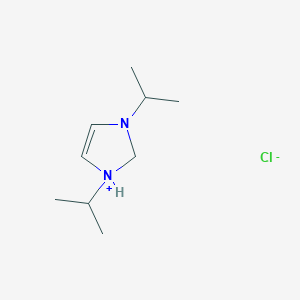
1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride is a compound belonging to the class of imidazolium salts. These salts are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an imidazolium cation and a chloride anion, which contribute to its stability and reactivity.
Métodos De Preparación
The synthesis of 1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride typically involves the reaction of imidazole with an alkylating agent, such as isopropyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolium salt. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the chloride anion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents are required to achieve these transformations.
Coordination Chemistry: The imidazolium cation can form complexes with transition metals, which can be used in catalysis and other applications.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride exerts its effects involves its ability to form stable complexes with various molecular targets. The imidazolium cation can interact with nucleophiles and electrophiles, facilitating a range of chemical reactions. In biological systems, it can bind to proteins and other biomolecules, potentially altering their structure and function .
Comparación Con Compuestos Similares
1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride can be compared with other imidazolium salts, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Known for its use in catalysis and coordination chemistry.
1H-Imidazolium, 1,3-bis(2,6-bis(1-methylethyl)phenyl)-4,5-dimethyl-, chloride (11): Used in similar applications but with different steric and electronic properties.
The uniqueness of this compound lies in its specific structural features, which influence its reactivity and interactions with other molecules .
Propiedades
IUPAC Name |
1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-6,8-9H,7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSVZDINSYEKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH+]1CN(C=C1)C(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

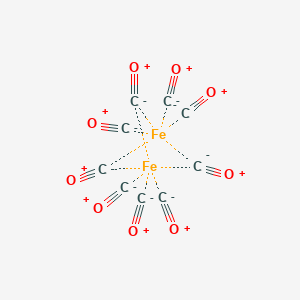

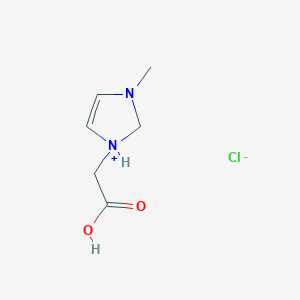
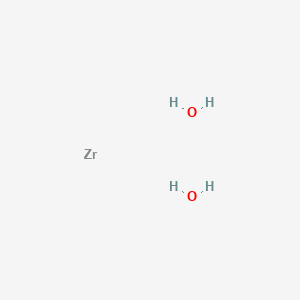

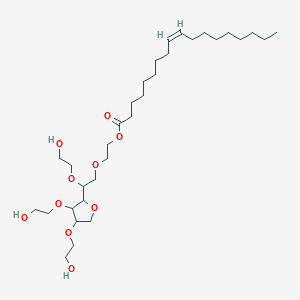

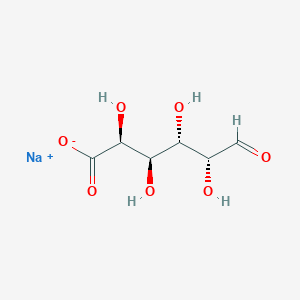

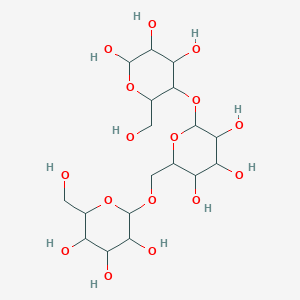
![(3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B8071608.png)
![disodium;(6E)-4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8071613.png)

